molecular formula C3H2BrNS B042996 5-Bromoisothiazole CAS No. 54390-97-5

5-Bromoisothiazole

Cat. No.: B042996
CAS No.: 54390-97-5
M. Wt: 164.03 g/mol
InChI Key: XNONRNKAYRHZDJ-UHFFFAOYSA-N
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Description

5-Bromoisothiazole: is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms, and a bromine atom attached at the 5-position. Its molecular formula is C3H2BrNS and it has a molecular weight of 164.02 g/mol . This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Mechanism of Action

Target of Action

5-Bromoisothiazole is a conformationally constrained isoform of isothiazole . It has been found to bind to a number of kinases , which are proteins that modify other proteins by chemically adding phosphate groups to them. By doing so, kinases play key roles in regulating cellular activities such as cell division, metabolism, and signal transduction.

Pharmacokinetics

Its physicochemical properties suggest that it may have high gi absorption and be bbb permeant . These properties could potentially impact its bioavailability and distribution within the body.

Result of Action

This compound has been shown to have significant antifungal activity . It has also been shown to have chemokine inhibitory effects in human breast carcinoma cells . These effects are likely the result of its interaction with kinases and the subsequent impact on protein phosphorylation and cellular activities.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Bromoisothiazole are not well-studied. It is known that isothiazole derivatives can interact with various biomolecules. For instance, some isothiazole derivatives have shown antiviral activity against polio . Therefore, it is plausible that this compound could interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions.

Cellular Effects

The cellular effects of this compound are not well-documented. Some studies suggest that isothiazole derivatives can have significant cellular effects. For example, a specific inhibitor of Tip60, a histone acetyltransferase enzyme, was found to be an isothiazole derivative . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the properties of similar compounds, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert gas at 2-8°C

Metabolic Pathways

It is known that isothiazole derivatives can be involved in various metabolic processes

Subcellular Localization

Prediction tools such as CELLO and SUBA5 can be used to predict the subcellular localization of proteins based on their amino acid sequences

Scientific Research Applications

Pharmaceutical Development

5-Bromoisothiazole serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives have been extensively studied for their potential as:

  • Anti-inflammatory Agents : Research indicates that this compound derivatives exhibit anti-inflammatory properties, making them candidates for the development of new therapeutic drugs aimed at treating inflammatory diseases .
  • Antimicrobial Agents : The compound has shown effectiveness against various pathogens, enhancing drug efficacy in treating infections. Its structure allows for modifications that can improve antibacterial activity .

Case Study : A study demonstrated that this compound derivatives could inhibit monoacylglycerol lipase (MAGL), an enzyme linked to pain and inflammation, suggesting potential applications in pain management therapies .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals such as:

  • Fungicides : It has been incorporated into fungicidal formulations to combat fungal diseases in crops while minimizing environmental impact.
  • Herbicides : The compound is also effective in developing herbicides that target specific weed species without harming crops .

Research Findings : Studies have shown that this compound-based compounds demonstrate significant efficacy against common agricultural pests, leading to improved crop yields and sustainability in farming practices .

Material Science

This compound finds applications in material science, particularly in the development of:

  • Polymers and Coatings : The compound enhances the chemical resistance and durability of materials used in harsh environments. Its incorporation into polymer matrices improves mechanical properties and thermal stability .
  • Liquid Crystals : Research has explored its use in creating liquid crystal displays (LCDs), where its unique molecular structure contributes to the optical properties necessary for display technologies .

Biochemical Research

Researchers utilize this compound to investigate various biochemical pathways:

  • Cellular Mechanisms : The compound aids in studying cellular processes and signaling pathways, providing insights into potential therapeutic targets for various diseases .
  • Enzyme Inhibition Studies : Its derivatives have been screened for enzyme inhibition, revealing promising results that could lead to new drug discoveries targeting specific enzymes involved in disease progression .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Pharmaceutical DevelopmentAnti-inflammatory & AntimicrobialInhibits MAGL; potential for pain management
Agricultural ChemicalsFungicides & HerbicidesEffective against pests; sustainable farming practices
Material SciencePolymers & Liquid CrystalsEnhances durability; improves optical properties
Biochemical ResearchCellular MechanismsInsights into therapeutic targets; enzyme inhibition

Comparison with Similar Compounds

Uniqueness of 5-Bromoisothiazole: The presence of the bromine atom at the 5-position in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis.

Biological Activity

5-Bromoisothiazole is a heterocyclic compound that has garnered significant attention in pharmaceutical research due to its diverse biological activities. Its structural characteristics allow it to interact with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of this compound, including its potential as an enzyme inhibitor, antimicrobial agent, and antiproliferative compound.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom substituted at the fifth position. This unique structure contributes to its reactivity and biological activity.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of specific enzymes:

  • Monoacylglycerol Lipase (MAGL) : Research indicates that this compound derivatives exhibit significant inhibitory effects on MAGL, an enzyme involved in lipid metabolism. In a study, compounds derived from this compound demonstrated over 60% inhibition at concentrations of 100 µM, with some derivatives showing half-maximal inhibitory concentrations (IC50) ranging from 10 to 55 µM . This inhibition suggests potential therapeutic applications in conditions like obesity and pain management.
  • Tip60 Acetylase : Another study identified a derivative of this compound that inhibited Tip60, a histone acetyltransferase implicated in cancer progression. The compound exhibited an IC50 value of approximately 2 µM against Tip60, indicating its potential as a therapeutic agent in prostate cancer treatment .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds possess activity against various bacterial strains, making them candidates for developing new antimicrobial agents. The exact mechanisms of action are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in several studies focusing on cancer cell lines:

  • Mechanism of Action : The antiproliferative effects are primarily attributed to the compound's ability to bind to the colchicine site on tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells. For example, certain derivatives have shown IC50 values ranging from low micromolar to single-digit nanomolar concentrations against MCF-7 breast cancer cells . The structure-activity relationship (SAR) studies indicate that substituents on the thiazole ring significantly influence potency.

Case Studies and Research Findings

Several case studies highlight the biological activity of this compound:

StudyBiological ActivityKey Findings
MAGL InhibitionCompounds showed >60% inhibition at 100 µM; IC50 values ranged from 10-55 µM.
Tip60 InhibitionIdentified as a potent inhibitor with an IC50 of ~2 µM.
AntiproliferativeActive against multiple cancer cell lines; binding to tubulin disrupts microtubule dynamics.
AntimicrobialExhibited activity against various bacterial strains; mechanisms under investigation.

Properties

IUPAC Name

5-bromo-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNS/c4-3-1-2-5-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNONRNKAYRHZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40505009
Record name 5-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54390-97-5
Record name 5-Bromoisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54390-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40505009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,2-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the reactivity of 5-Bromoisothiazole in organic synthesis?

A1: this compound plays a crucial role in organic synthesis due to its reactivity towards nucleophilic substitution reactions. [] This reactivity allows for the introduction of various substituents at the 5-position of the isothiazole ring, enabling the synthesis of a diverse range of isothiazole derivatives. For instance, 5-Bromoisothiazoles can be reacted with nucleophiles like alkoxides to yield 5-alkoxyisothiazoles, or with hydroxides to produce 5-hydroxyisothiazoles, a previously unsynthesized class of compounds. [] This versatility makes this compound a valuable building block for exploring structure-activity relationships and developing new compounds with potential biological activities.

Q2: Can you describe an interesting reaction involving this compound that highlights its unique reactivity?

A2: One notable reaction involves the interaction of 5-Bromo-3-methyl-4-nitroisothiazole (I) with sodium ethyl mercaptide. [] Instead of the expected nucleophilic substitution of bromine with the ethyl mercaptide group, this reaction unexpectedly produces 3-methyl-4-nitroso-5-ethylthioisothiazole (IX). [] This unexpected outcome suggests a complex reaction mechanism beyond simple nucleophilic substitution, possibly involving a radical intermediate or a redox process. This example underlines the intriguing reactivity of 5-Bromoisothiazoles and their potential to yield unexpected products, opening up avenues for novel synthetic strategies in organic chemistry.

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